molecular formula C15H14N2O3 B5299043 3-[4-Methoxybenzoyl]aminobenzamide

3-[4-Methoxybenzoyl]aminobenzamide

Cat. No.: B5299043
M. Wt: 270.28 g/mol
InChI Key: DUZIODLZPKWKMJ-UHFFFAOYSA-N
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Description

3-[4-Methoxybenzoyl]aminobenzamide is a chemical compound that belongs to the class of benzamides Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methoxybenzoyl]aminobenzamide typically involves the reaction of 3-nitro-4-X-benzoic acid with aniline under specific reaction conditions to obtain 3-nitro-4-X-benzanilide. This intermediate then undergoes a reduction reaction, often in the presence of a catalyst, to yield 3-amino-4-methoxybenzaniline . The reaction conditions may vary, but common reagents include alkaline reagents and solvents like methanol.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves multiple steps, including chloromethylation, hydrolysis, oxidation, amidation, condensation, and reduction . These methods aim to produce the compound efficiently while minimizing waste and pollution.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxybenzoyl]aminobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as catalytic hydrogenation or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

3-[4-Methoxybenzoyl]aminobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Methoxybenzoyl]aminobenzamide involves its interaction with specific molecular targets. One of the primary targets is poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can prevent the repair of damaged DNA, leading to cell death. This mechanism is particularly relevant in cancer therapy, where inhibiting DNA repair can enhance the effectiveness of other treatments .

Comparison with Similar Compounds

3-[4-Methoxybenzoyl]aminobenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-7-5-10(6-8-13)15(19)17-12-4-2-3-11(9-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZIODLZPKWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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